molecular formula C10H12N2O4S B8533367 N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine

N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine

Cat. No.: B8533367
M. Wt: 256.28 g/mol
InChI Key: RUOVARLJVIGFRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is an organic compound with a complex structure that includes a cyclopropyl group, a methylsulfonyl group, and a nitroaniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine typically involves multiple steps. One common method is the nitration of N-cyclopropyl-2-methylsulfonylaniline. The nitration reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position on the aromatic ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized to form sulfone derivatives using oxidizing agents like potassium permanganate.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or alkylation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium catalyst.

    Reduction: Potassium permanganate in an acidic medium.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Reduction: N-cyclopropyl-2-methylsulfonyl-6-aminoaniline.

    Oxidation: N-cyclopropyl-2-methylsulfonyl-6-nitrobenzenesulfonic acid.

    Substitution: Halogenated derivatives such as N-cyclopropyl-2-methylsulfonyl-6-chloronitroaniline.

Scientific Research Applications

N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The cyclopropyl and methylsulfonyl groups may also contribute to the compound’s overall reactivity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclopropyl-2-nitroaniline
  • N-cyclohexyl-2-nitroaniline
  • N,4-dimethyl-2-nitroaniline

Uniqueness

N-cyclopropyl-2-(methylsulfonyl)-6-nitrobenzenamine is unique due to the presence of both the cyclopropyl and methylsulfonyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C10H12N2O4S

Molecular Weight

256.28 g/mol

IUPAC Name

N-cyclopropyl-2-methylsulfonyl-6-nitroaniline

InChI

InChI=1S/C10H12N2O4S/c1-17(15,16)9-4-2-3-8(12(13)14)10(9)11-7-5-6-7/h2-4,7,11H,5-6H2,1H3

InChI Key

RUOVARLJVIGFRS-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1NC2CC2)[N+](=O)[O-]

Origin of Product

United States

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